molecular formula C25H31N3O7S2 B2517645 6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-70-1

6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2517645
CAS No.: 449770-70-1
M. Wt: 549.66
InChI Key: WJATZPRVLQPHOQ-UHFFFAOYSA-N
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Description

This compound features a dihydrothieno[2,3-c]pyridine core substituted with ethyl and methyl ester groups at positions 3 and 6, respectively. At position 2, it bears a benzamido group modified with a 4-((2-methylpiperidin-1-yl)sulfonyl) moiety. The target compound’s sulfonamide-benzamido group likely requires additional steps, such as sulfonation and amide coupling, to introduce the 2-methylpiperidinyl moiety.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O7S2/c1-4-35-25(31)27-14-12-19-20(15-27)36-23(21(19)24(30)34-3)26-22(29)17-8-10-18(11-9-17)37(32,33)28-13-6-5-7-16(28)2/h8-11,16H,4-7,12-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJATZPRVLQPHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic molecule characterized by a complex structure that includes a thieno[2,3-c]pyridine core and various functional groups. This unique architecture suggests potential biological activities that warrant detailed investigation.

Structural Characteristics

The compound features several notable structural components:

  • Thieno[2,3-c]pyridine core : This heterocyclic structure is known for its diverse biological activities.
  • Benzamido group : Often linked to enhanced pharmacological properties.
  • Piperidine sulfonyl moiety : This group can influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzymes, potentially acting as an inhibitor for key biological pathways.
  • Receptor Modulation : The structural features suggest that the compound might interact with various receptors, influencing signaling pathways involved in cellular responses.

Pharmacological Profiles

Research into similar compounds indicates potential therapeutic applications:

  • Anticancer Activity : Compounds with thieno[2,3-c]pyridine structures have shown promise in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The presence of the piperidine moiety could enhance anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated that derivatives of thieno[2,3-c]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Testing : Studies have shown that similar compounds can inhibit cell proliferation in breast and lung cancer cell lines at micromolar concentrations.

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and efficacy of this compound:

  • Tumor Xenograft Models : Preliminary results indicate that compounds with similar structures can significantly reduce tumor size in xenograft models, suggesting potential for further development as anticancer agents.

Data Tables

Property Value
Molecular FormulaC₁₈H₁₉N₃O₄S
Molecular Weight351.42 g/mol
SolubilitySoluble in DMSO
Biological TargetPotential enzyme inhibitors

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

a. Position 2 Substituent Modifications

  • Compound 4d (): Replaces the benzamido-sulfonamide group with a simple amino substituent. This results in a lower molecular weight (285.4 g/mol via MS) and a melting point of 152–154°C.
  • Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16) (): Features an oxazolo[4,5-b]pyridine core with a benzylpiperidine side chain. While structurally distinct, its sulfonamide-free design highlights how piperidine modifications can alter electronic profiles (e.g., IR C=O stretch at 1707 cm⁻¹ vs. sulfonamide S=O stretches typically near 1150–1350 cm⁻¹) .

b. Heterocyclic Core Variations

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) (): Substitutes the thienopyridine core with an imidazopyridine system. The nitro and cyano groups increase molecular polarity, reflected in a higher melting point (243–245°C) compared to 4d. Yield (51%) and purity metrics suggest challenges in synthesizing bulky substituents .
  • Its lower yield (61%) and higher molecular weight (550.0978 g/mol) contrast with simpler analogs like 4d .
Physicochemical and Spectral Comparisons
Compound Name (Reference) Core Structure Position 2 Substituent Melting Point (°C) Yield (%) Key Spectral Data (NMR/MS)
Target Compound (Inferred) Dihydrothieno[2,3-c]pyridine 4-((2-Methylpiperidin-1-yl)sulfonyl)benzamido N/A N/A Expected S=O stretches (IR), δ ~7.5–8.5 ppm (aromatic ¹H NMR)
4d () Dihydrothieno[2,3-c]pyridine Amino 152–154 84 ¹H NMR (CDCl₃): δ 1.27 (t, 3H), 4.42 (s, 2H); MS [M+1]⁺ = 285.4
1l () Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, phenethyl 243–245 51 ¹H NMR: δ 7.8–8.2 ppm (nitrophenyl); IR ν(C≡N) = 2220 cm⁻¹
2c () Tetrahydroimidazo[1,2-a]pyridine 4-Bromophenyl, benzyl 223–225 61 HRMS: Found 550.0816 (Calcd 550.0978); ¹³C NMR: δ 115–135 ppm (aromatic)

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, with DMSO-d₆ or CDCl₃ as solvents .
  • Mass Spectrometry (ESI/HRMS) : Confirm molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column) .

How can computational methods optimize reaction pathways for this compound?

Q. Advanced

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in sulfonamide coupling .
  • Reaction Path Search : Apply ICReDD’s workflow to narrow optimal conditions (e.g., solvent polarity, catalyst choice) by integrating computational and experimental data .
  • Molecular Dynamics : Simulate solvent effects on esterification efficiency .

How to resolve contradictions in spectral data during characterization?

Q. Advanced

  • Comparative Analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., methyl vs. ethyl ester derivatives) .
  • Dynamic Effects : Account for rotameric splitting in ¹H NMR due to restricted rotation in the sulfonamide group .
  • DFT-NMR Predictions : Validate experimental shifts using computational tools (e.g., Gaussian) to distinguish stereoisomers .

What strategies are used to predict biological activity based on structural features?

Q. Advanced

  • Pharmacophore Modeling : Map the sulfonamide-benzamido moiety as a potential kinase-binding motif .
  • Docking Studies : Simulate interactions with target proteins (e.g., PI3K or EGFR) using AutoDock Vina .
  • SAR Analysis : Compare with analogs (e.g., fluorobenzamido derivatives) to assess how substituents modulate activity .

What purification techniques are effective for isolating intermediates?

Q. Basic

  • Flash Chromatography : Separate polar intermediates using gradients of ethyl acetate/hexane .
  • Recrystallization : Employ ethanol/water mixtures for high-melting-point derivatives .
  • Prep-HPLC : Resolve diastereomers or regioisomers with chiral columns .

How to design analogs with modified sulfonamide groups for enhanced selectivity?

Q. Advanced

  • Bioisosteric Replacement : Substitute 2-methylpiperidinyl with morpholine or piperazine to alter steric/electronic profiles .
  • Sulfonamide Variants : Replace the sulfonyl group with phosphonamides or carbamates to modulate solubility .
  • In Silico Screening : Use virtual libraries to prioritize analogs with improved ADMET properties .

What mechanistic insights guide the analysis of its reactivity?

Q. Advanced

  • Kinetic Studies : Monitor amide coupling efficiency via in-situ IR to identify rate-limiting steps .
  • Isotope Labeling : Use D₂O exchange experiments to probe acidic protons in the thienopyridine core .
  • Computational Mechanistics : Trace free energy surfaces for sulfonamide formation using nudged elastic band (NEB) methods .

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